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Introduction
Transportan 10 (TP-10) is a synthetically designed, 21-amino acid cell-penetrating peptide

(CPP) that has garnered significant interest within the scientific community for its potential as a

vector for intracellular cargo delivery. This technical guide provides a comprehensive overview

of TP-10, including its fundamental properties, mechanism of action, and relevant experimental

data and protocols for its evaluation. The information presented herein is intended to serve as a

valuable resource for researchers and professionals engaged in the fields of drug delivery,

molecular biology, and pharmaceutical development.

Core Properties of TP-10 Peptide
TP-10 is a chimeric peptide, ingeniously constructed from two distinct biologically active

peptides: the N-terminal fragment of the neuropeptide galanin and the C-terminal fragment of

the wasp venom peptide mastoparan, linked by a lysine residue.[1][2] This unique composition

imparts upon TP-10 its characteristic amphipathic nature and a net positive charge, which are

crucial for its cell-penetrating capabilities.
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Property Description Reference

Sequence

H-

AGYLLGKINLKALAALAKKIL-

NH2

[1]

Molecular Weight 2181.77 Da [1]

Structure

Forms an amphipathic α-helix

upon membrane interaction.

The N-terminal region derived

from galanin tends to be more

disordered, while the C-

terminal mastoparan-derived

segment forms a well-defined

α-helix.

[3][4]

Net Charge (at neutral pH)
+5 (due to four lysine residues

and the N-terminus)
[2][5]

Key Features

Cationic and amphipathic

nature facilitates interaction

with and translocation across

cell membranes.

[2]

Primary Function

Acts as a cell-penetrating

peptide to deliver a variety of

cargo molecules, including

nucleic acids and other

macromolecules, into cells.

[1]

Potential Applications

Drug delivery, gene therapy,

and as an

antimicrobial/antiparasitic

agent.

[1][6]

Mechanism of Action: Membrane Translocation
The primary mechanism by which TP-10 traverses the cell membrane is through direct

interaction with the lipid bilayer, rather than by activating specific intracellular signaling
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pathways. This process can be conceptualized in the following stages:

Electrostatic Interaction: The positively charged residues of TP-10 are initially attracted to the

negatively charged components of the cell membrane, such as phospholipids.[2]

Membrane Binding and Perturbation: Upon binding, TP-10 inserts into the lipid bilayer,

inducing a localized disruption or perturbation of the membrane structure.[1][2] The

amphipathic nature of the peptide, with its distinct hydrophobic and hydrophilic faces, is

critical for this process.

Transient Pore Formation and Translocation: The membrane perturbation is thought to lead

to the formation of transient, non-disruptive pores or channels through which the peptide and

its associated cargo can pass into the cytoplasm.[2] This translocation is a dynamic process

that does not permanently compromise the integrity of the cell membrane at effective

concentrations.
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Figure 1: Proposed mechanism of TP-10 membrane translocation.

Quantitative Data on TP-10 Efficacy and Toxicity
A comprehensive evaluation of a cell-penetrating peptide necessitates quantitative data on its

efficacy in cargo delivery and its potential toxicity. While extensive quantitative data for TP-10 is

not readily available in a centralized format, this section summarizes the key parameters and

findings from various studies.

Cytotoxicity
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The cytotoxic potential of TP-10 is a critical parameter for its therapeutic application. It is

typically assessed using cell viability assays such as the MTT assay, which measures the

metabolic activity of cells. The half-maximal inhibitory concentration (IC50) is a standard

measure of a compound's cytotoxicity.

Cell Line Assay IC50 (µM) Observations Reference

Jurkat (human T

lymphocyte)
MTT Assay

Data not

explicitly

quantified in the

provided search

results.

A recent study

indicates that

TP-10 induces

necrosis and

necroptosis in

Jurkat cells,

particularly at

high

concentrations,

through rapid

membrane

disruption.

[3]

HeLa (human

cervical cancer)
Not specified

Data not

explicitly

quantified in the

provided search

results.

Studies have

used HeLa cells

to demonstrate

the cellular

uptake of TP-10.

Other Cancer

Cell Lines
MTT Assay

Data not

explicitly

quantified in the

provided search

results.

The cytotoxic

effects of TP-10

are being

explored for their

anticancer

potential.

Note: Specific IC50 values for TP-10 across a range of cell lines were not found in the provided

search results. Researchers should perform dose-response studies on their specific cell lines of

interest.
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Hemolytic Activity
Hemolytic activity, the ability to lyse red blood cells, is a crucial indicator of a peptide's systemic

toxicity. The HC50 value, the concentration of a peptide that causes 50% hemolysis, is a key

parameter.

Blood Source Assay HC50 (µM) Observations

Human Red Blood

Cells
Hemolysis Assay

Data not explicitly

quantified in the

provided search

results.

The hemolytic

potential of CPPs is

an important

consideration for in

vivo applications.

Note: A specific HC50 value for TP-10 against human red blood cells was not found in the

provided search results. It is recommended to perform a hemolysis assay to determine this

value.

Cargo Delivery Efficiency
The primary function of TP-10 is to facilitate the intracellular delivery of various cargo

molecules. The efficiency of this process can be quantified using different methods depending

on the cargo.
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Cargo Type
Delivery
Method

Cell Line Efficiency Reference

Plasmid DNA

(pDNA)

Complex

formation
Various

Data not

explicitly

quantified in the

provided search

results. Stearyl-

TP10, a modified

version, has

been shown to

mediate efficient

gene delivery in

vitro and in vivo.

Small interfering

RNA (siRNA)

Complex

formation
Various

Data not

explicitly

quantified in the

provided search

results.

Note: While studies demonstrate the capability of TP-10 to deliver nucleic acids, specific

quantitative data on the percentage of transfected cells or the degree of gene knockdown were

not consistently available in the initial search results.

Galanin Receptor Binding Inhibition
Given its origin from the neuropeptide galanin, TP-10 has the potential to interact with galanin

receptors.

Receptor Assay Ki (nM) Observations

Galanin Receptor 1

(GALR1)

Radioligand binding

assay

Data not explicitly

quantified in the

provided search

results.

TP-10 is known to

inhibit the binding of

galanin to its receptor.
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Note: A specific inhibitory constant (Ki) for TP-10 at the galanin receptor was not found in the

provided search results.

Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the functionality

and safety of TP-10.

Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the effect of TP-10 on cell viability.

Workflow:

1. Seed cells in a
96-well plate 2. Incubate for 24h 3. Treat cells with varying

concentrations of TP-10 4. Incubate for 24-72h 5. Add MTT reagent 6. Incubate for 2-4h 7. Solubilize formazan crystals 8. Measure absorbance
at ~570 nm

Click to download full resolution via product page

Figure 2: Workflow for the MTT cytotoxicity assay.

Methodology:

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per

well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5%

CO2 incubator.

Peptide Treatment: Prepare serial dilutions of the TP-10 peptide in serum-free medium.

Remove the culture medium from the wells and add 100 µL of the peptide solutions at

various concentrations. Include untreated cells as a negative control and cells treated with a

known cytotoxic agent as a positive control.

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4

hours at 37°C until formazan crystals are visible.
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Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g.,

DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

Absorbance Measurement: Gently pipette to dissolve the formazan crystals and measure the

absorbance at approximately 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot

the cell viability against the peptide concentration to determine the IC50 value.

Hemolytic Activity Assay
This protocol assesses the lytic effect of TP-10 on red blood cells.

Methodology:

Red Blood Cell (RBC) Preparation: Obtain fresh human red blood cells. Wash the RBCs

three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5

minutes) and resuspend in PBS to a final concentration of 1-2% (v/v).

Peptide Incubation: In a 96-well plate, add 100 µL of serially diluted TP-10 peptide in PBS to

triplicate wells.

RBC Addition: Add 100 µL of the RBC suspension to each well.

Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton

X-100 for 100% hemolysis).

Incubation: Incubate the plate at 37°C for 1 hour.

Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

Supernatant Collection: Carefully transfer 100 µL of the supernatant from each well to a new

flat-bottom 96-well plate.

Absorbance Measurement: Measure the absorbance of the supernatant at 405 nm or 540

nm (wavelength for hemoglobin).
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Data Analysis: Calculate the percentage of hemolysis using the following formula: %

Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control -

Abs_negative_control)] * 100. Plot the percentage of hemolysis against the peptide

concentration to determine the HC50 value.

Plasmid DNA Delivery Efficiency (GFP Reporter Assay)
This protocol quantifies the efficiency of TP-10 in delivering a plasmid encoding a reporter

gene, such as Green Fluorescent Protein (GFP).

Workflow:

1. Prepare TP-10/pGFP
complexes

2. Add complexes to
seeded cells 3. Incubate for 24-48h 4. Analyze GFP expression

4a. Fluorescence
Microscopy

4b. Flow Cytometry

Click to download full resolution via product page

Figure 3: Workflow for plasmid DNA delivery efficiency assay.

Methodology:

Complex Formation: Prepare complexes of TP-10 and a GFP-expressing plasmid (pGFP) at

various N/P ratios (the ratio of nitrogen atoms in the cationic peptide to phosphate groups in

the DNA). Mix the peptide and plasmid in a suitable buffer (e.g., serum-free medium or HBS)

and incubate at room temperature for 15-30 minutes to allow complex formation.

Cell Transfection: Seed cells in a 24-well plate to be 70-80% confluent on the day of

transfection. Replace the medium with serum-free medium and add the TP-10/pGFP

complexes to the cells.

Incubation: Incubate the cells with the complexes for 4-6 hours at 37°C. After incubation,

replace the medium with complete culture medium.

Expression Analysis: After 24-48 hours, assess GFP expression using:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b2520347?utm_src=pdf-body
https://www.benchchem.com/product/b2520347?utm_src=pdf-body-img
https://www.benchchem.com/product/b2520347?utm_src=pdf-body
https://www.benchchem.com/product/b2520347?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2520347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to

qualitatively assess the number of GFP-positive cells.

Flow Cytometry: Harvest the cells and analyze them by flow cytometry to quantify the

percentage of GFP-positive cells and the mean fluorescence intensity.

Conclusion
TP-10 stands out as a promising cell-penetrating peptide with significant potential for various

biomedical applications, particularly in the realm of drug and gene delivery. Its ability to

efficiently traverse cellular membranes through direct interaction with the lipid bilayer makes it

an attractive tool for overcoming the challenge of intracellular delivery of therapeutic agents.

While this guide provides a comprehensive overview of TP-10, including its properties,

mechanism of action, and standardized protocols for its evaluation, it is important to note the

current limitations in the availability of specific quantitative data for cytotoxicity, hemolytic

activity, and cargo delivery efficiency. Further research is warranted to establish a more

complete and quantitative profile of TP-10, which will be crucial for its translation into clinical

applications. The methodologies and information presented here are intended to empower

researchers to conduct rigorous and standardized evaluations of TP-10 and other cell-

penetrating peptides, thereby advancing the field of targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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